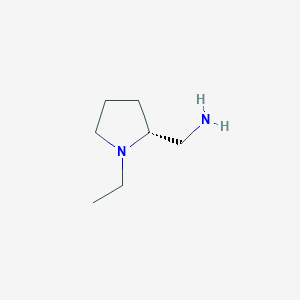

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

概述

描述

Synthesis Analysis

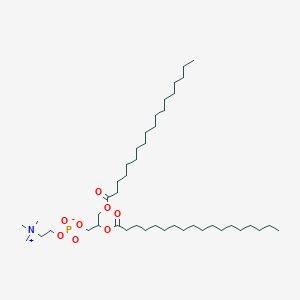

The synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine involves several key steps, starting from L-proline as the precursor. A noteworthy approach includes N,O-diethylation, ammonolysis, and reduction by NaBH4-I2, highlighting a straightforward pathway with good safety and economic viability, suitable for industrial production (Zhang Ming-jie, 2012). Additionally, the compound has been synthesized via modifications of peptide chemistry, demonstrating the versatility of synthetic strategies for this chiral molecule (C. Diakos et al., 2009).

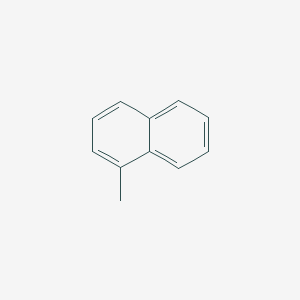

Molecular Structure Analysis

The molecular structure of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine and its derivatives has been elucidated through various methods, including X-ray crystallography. The structure of [PtCl2(R-dimepyrr)] (R-dimepyrr=N,N-dimethyl-2(R)-aminomethylpyrrolidine) reveals the five-membered ligand ring in an envelope conformation, providing insights into its spatial arrangement and potential for complex formation (C. Diakos et al., 2009).

Chemical Reactions and Properties

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine participates in various chemical reactions, serving as a versatile building block. It has been employed in the synthesis of chiral platinum(II) complexes, showcasing its ability to form stable and biologically active compounds. These complexes have shown remarkable cytotoxicity against cancer cell lines, underscoring the compound's potential in drug development (C. Diakos et al., 2009).

Physical Properties Analysis

The physical properties of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, such as optical rotation, have been characterized using polarimetry. At a specific concentration range, a linear regression equation was established, providing a method for quality control and analysis of this compound (Ouyang Xiao, 2008).

Chemical Properties Analysis

Analytical techniques such as high-performance liquid chromatography (HPLC) have been developed to determine the enantiomeric purity of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. This method involves pre-column derivatization and separation on a chiral stationary phase, highlighting the compound's applicability in ensuring pharmaceutical quality and purity (Dao‐Cai Wang et al., 2015).

科学研究应用

It has been used in the synthesis of chiral bifunctional organocatalysts for the asymmetric Henry reaction, leading to the synthesis of (R)-aegeline (Xie Bin, 2009).

Chiral platinum(II) complexes based on 2-aminomethylpyrrolidine exhibited good activity in cytotoxicity studies on ovarian cancer cells, showing potential for cancer treatment (Diakos et al., 2009).

In catalysis, chiral Mn-aminopyridine complexes using this compound efficiently catalyze the benzylic C-H oxidation of arylalkanes with hydrogen peroxide (Talsi et al., 2017).

It has been utilized in the synthesis of radioactive labeled raclopride for positron emission tomography (PET) studies of the human brain (Ehrin et al., 1987).

The compound's content can be determined accurately and quickly by developed polarimetry methods, useful in quality control (Ouyang Xiao, 2008).

Rhodium(I) complexes with 2-(2-aminomethyl)-1-methylpyrrol interact to form specific species, useful in chemical reactions (Garralda et al., 1995).

The compound is used in the preparation of 2R,4R-APDC, a selective agonist of mGlu2 and -3 receptors, offering protection against excitotoxic neuronal death (Battaglia et al., 1998).

In asymmetric synthesis, it serves as a chiral auxiliary in a diastereoselective Michael reaction (Camps et al., 2007).

R-96544, an antagonist of the 5-HT(2A) receptor, which inhibits platelet aggregation induced by serotonin, is synthesized using this compound (Ogawa et al., 2002).

安全和危害

This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact.

未来方向

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or reactivity, and ways in which its synthesis could be improved or modified.

For a specific compound, you would need to consult the relevant scientific literature to gather this information. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not have known biological activity, and thus no known mechanism of action. Similarly, a compound that is not widely used may not have extensive safety and hazard information available.

属性

IUPAC Name |

[(2R)-1-ethylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBEYYLYRXYCG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287983 | |

| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine | |

CAS RN |

22795-97-7 | |

| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22795-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)

![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)